molecular formula C126H198N38O31S2 B013166 Gastrin releasing peptide, porcine CAS No. 74815-57-9

Gastrin releasing peptide, porcine

Cat. No. B013166
CAS RN: 74815-57-9
M. Wt: 2805.3 g/mol
InChI Key: GLCDCQPXUJKYKQ-GZDVRPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gastrin-releasing peptide (GRP) is a regulatory human peptide that elicits gastrin release and regulates gastric acid secretion and enteric motor function . It was originally isolated from the porcine stomach . The peptide is capable of causing substantial rises of plasma immunoreactive gastrin levels in a dose-dependent manner and of stimulation of gastric acid and pepsin secretion .


Synthesis Analysis

GRP is a 27-amino acid peptide synthesized as a 148-amino acid precursor (PreproGRP) and subsequently metabolized posttranslationally . It was originally isolated from the porcine nonantral gastric tissue . The carboxy-terminal region of the peptide shows close structural homology to amphibian bombesin, a peptide comprising 14 amino acid residues .


Molecular Structure Analysis

Human preprogastrin contains 101 amino acids (AA) including a signal peptide (21 AA), spacer sequence (37 AA), gastrin component (34 AA), and a 9 AA extension segment at the carboxyl terminus . The enzymatic processing of preprogastrin produces all of the known physiologically active forms of gastrin .


Chemical Reactions Analysis

Gastrin-releasing peptide (GRP) has a widespread distribution and multiple stimulating effects on endocrine and exocrine secretions and metabolism . The prohormone for GRP (ProGRP, 125 amino acids) is processed to the amidated, biologically active end products GRP 1–27 and GRP 18–27 .


Physical And Chemical Properties Analysis

Gastrin-releasing peptide (GRP) has a widespread distribution and multiple stimulating effects on endocrine and exocrine secretions and metabolism . The prohormone for GRP (ProGRP, 125 amino acids) is processed to the amidated, biologically active end products GRP 1–27 and GRP 18–27 .

Scientific Research Applications

  • Role in Gastric Function : GRP plays a significant role in the vagal control of gastrin release, gastric motility, and acid secretion. Its release is increased following vagal stimulation in anesthetized pigs (Knuhtsen et al., 1984).

  • Stimulation of Gastric Acid and Pepsin Secretion : A gastrin-releasing peptide from porcine non-antral gastric tissue has been identified, which stimulates gastric acid and pepsin secretion. This peptide has potential connections to amphibian bombesin (McDonald et al., 1978).

  • Effect on Pancreatic Polypeptide and Gastrin in Dogs : Synthetic porcine GRP has been shown to stimulate the release of pancreatic polypeptide and gastrin in dogs, affecting gastrin response more significantly than cholecystokinin and pancreatic polypeptide responses (Inoue et al., 1983).

  • Potential Role in Central Nervous System : Gastrin-releasing peptide may play a role in the central nervous regulation of gastric secretion, as it can inhibit both basal and stimulated gastric secretion in the brain (Taché et al., 1981).

  • Structural Homology and Activity Similarity to Bombesin : The porcine GRP is analogous to the amphibian peptide bombesin, with similar activities and structural homology (McDonald et al., 1981).

  • Role in Parasympathetic Regulation of Pancreatic Secretion : GRP, as a 27-amino acid peptide, is involved in the parasympathetic regulation of endocrine and exocrine secretion from the porcine pancreas (Knuhtsen et al., 1987).

Safety And Hazards

The safety data sheet for Gastrin releasing peptide, porcine is available online . It is intended for R&D use only and not for medicinal, household or other use .

Future Directions

The GRP system is widely conserved among vertebrates . GRP peptides and their receptors have evolved to play multiple roles in both the gut and brain of amphibians as one of the ‘gut-brain peptide’ systems . A novel peptide, GB-6, with GRPR-targeting ability and enhanced stability, is a more promising candidate for the clinical diagnosis of pancreatic cancer .

properties

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C126H198N38O31S2/c1-62(2)44-83(155-121(191)102(67(11)12)162-123(193)103(71(16)166)158-98(173)56-138-94(169)54-137-95(170)55-140-120(190)100(65(7)8)160-116(186)90(59-165)157-122(192)101(66(9)10)161-118(188)92-31-24-40-163(92)124(194)68(13)128)110(180)144-69(14)105(175)149-81(28-21-22-38-127)108(178)150-82(37-43-197-18)109(179)156-89(46-72-32-34-76(167)35-33-72)125(195)164-41-25-30-91(164)117(187)151-80(29-23-39-135-126(131)132)107(177)139-57-96(171)147-88(50-93(129)168)115(185)154-87(49-75-53-134-61-143-75)114(184)153-85(47-73-51-136-78-27-20-19-26-77(73)78)111(181)145-70(15)106(176)159-99(64(5)6)119(189)141-58-97(172)146-86(48-74-52-133-60-142-74)113(183)152-84(45-63(3)4)112(182)148-79(104(130)174)36-42-196-17/h19-20,26-27,32-35,51-53,60-71,79-92,99-103,136,165-167H,21-25,28-31,36-50,54-59,127-128H2,1-18H3,(H2,129,168)(H2,130,174)(H,133,142)(H,134,143)(H,137,170)(H,138,169)(H,139,177)(H,140,190)(H,141,189)(H,144,180)(H,145,181)(H,146,172)(H,147,171)(H,148,182)(H,149,175)(H,150,178)(H,151,187)(H,152,183)(H,153,184)(H,154,185)(H,155,191)(H,156,179)(H,157,192)(H,158,173)(H,159,176)(H,160,186)(H,161,188)(H,162,193)(H4,131,132,135)/t68-,69-,70-,71+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,99-,100-,101-,102-,103-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCDCQPXUJKYKQ-GZDVRPNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C126H198N38O31S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2805.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gastrin releasing peptide, porcine

CAS RN

74815-57-9
Record name Gastrin-releasing peptide (pig)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074815579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
24
Citations
K Akaji, N Fujii, H Yajim, M Morig… - … Journal of Peptide …, 1982 - Wiley Online Library
The heptacosapeptide amide corresponding to the entire amino acid sequence of chicken gastrin‐releasing peptide (cGRP) was synthesized similarly to the synthesis of porcine GRP …
S Guard, KJ Watling, W Howson - European journal of pharmacology, 1993 - Elsevier
The pharmacological profile of [ 125 I][Tyr 4 ]bombesin binding to gastrin-releasing peptide- and neuromedin B-preferring sites has been investigated in rat cerebral cortex and olfactory …
Y Santo-Yamada, K Yamada, K Wada - Physiology & behavior, 2001 - Elsevier
We examined memory improvement with respect to the effects of gastrin-releasing peptide (GRP) in male C57BL/6J mice under conditions of experimentally induced amnesia. GRP was …
M Stjernquist, E Ekblad, C Owman, F Sundler - Regulatory peptides, 1986 - Elsevier
All parts of the internal female reproductive tract of the rat contained nerve fibers with immunocytochemically visible gastrin-releasing peptide (GRP)-like material. GRP-like …
JM Conlon, S Falkmer - General and comparative endocrinology, 1989 - Elsevier
Concentrations of regulatory peptides in an extract of the intestine of the cyclostome, Myxine glutinosa (Atlantic hagfish), were measured by radioimmunoassay using 12 antisera of …
N Yanaihara, C Yanaihara, T Mochizuki, K Iwahara… - Peptides, 1981 - Elsevier
Radioimmunoassay specific for GRP was developed using C-terminal specific anti-synthetic porcine GRP sera. Measurement of the porcine gastrointestine and brain tissue extracts …
N Weigert, YY Li, F Lippl, DH Coy, M Classen… - Neuropeptides, 1996 - Elsevier
The stimulatory effect of exogenous bombesin and its related mammalian peptides on gastric acid secretion and gastrin release has been examined in detail, while the regulatory role of …
A Pirone, BA Ding, C Lenzi, A Baglini… - Anatomia, Histologia …, 2011 - Wiley Online Library
With 3 figures Summary The presence and distribution of glucose‐dependent insulinotropic polypeptide or gastric inhibitory polypeptide (GIP), gastric‐releasing peptide (GRP) and …
H Tsushima, M Mori, N Fujiwara, A Moriyama - Brain research, 2003 - Elsevier
Bombesin (BN) and structurally related peptides, gastrin-releasing peptide (GRP) and neuromedin B (NMB), injected into the lateral ventricle produce multiple effects such as …
A Yaron - Biopolymers: Original Research on Biomolecules, 1987 - Wiley Online Library
Specificity studies of the enzymatic hydrolysis of proline‐containing peptides give further evidence of the unique nature of the Xaa‐Pro bond and indicate its role in the limited …

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